N~5~-{2-[(3-METHYLBENZOYL)AMINO]ETHYL}-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-{2-[(3-METHYLBENZOYL)AMINO]ETHYL}-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-{2-[(3-METHYLBENZOYL)AMINO]ETHYL}-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~5~-{2-[(3-METHYLBENZOYL)AMINO]ETHYL}-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N5-{2-[(3-METHYLBENZOYL)AMINO]ETHYL}-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other oxadiazoles with different substituents. For example:
- N~5~-{2-[(3-CHLOROBENZOYL)AMINO]ETHYL}-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N~5~-{2-[(3-METHYLBENZOYL)AMINO]ETHYL}-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
These compounds share the oxadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
IUPAC Name |
N-[2-[(3-methylbenzoyl)amino]ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-8-15(9-7-13)17-23-20(27-24-17)19(26)22-11-10-21-18(25)16-5-3-4-14(2)12-16/h3-9,12H,10-11H2,1-2H3,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLPRSEZRRORJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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